molecular formula C17H16O2 B8237255 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol

Cat. No.: B8237255
M. Wt: 252.31 g/mol
InChI Key: ZUTFBXFRQBUDNH-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol (CAS 82524-96-7) is a high-purity organic compound with a molecular formula of C17H16O2 and a molecular weight of 252.31 g/mol . This tetralone-derivative features a phenol group and a methoxy-substituted dihydronaphthalenone structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is part of a class of chemicals, 3,4-dihydronaphthalen-1(2H)-ones (tetralones), that are of significant interest due to their chemical properties and potential applications in the pharmaceutical industry . The reactive phenolic hydroxyl group can act as both an electron donor and acceptor, influencing the compound's interactions with biologically relevant molecules . Tetralone-based structures serve as key precursors in synthesizing various bioactive molecules and are frequently investigated for their potential biological activities . Related structural analogs have been utilized in studies exploring reactions like the Beckmann rearrangement to synthesize complex heterocycles . Product Specifications: CAS Number: 82524-96-7

Properties

IUPAC Name

4-(6-methoxy-3,4-dihydronaphthalen-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-15-9-10-17-13(11-15)3-2-4-16(17)12-5-7-14(18)8-6-12/h4-11,18H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFBXFRQBUDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Dihydronaphthalene Synthesis: Foundation of the Target Molecule

The dihydronaphthalene scaffold forms the backbone of the target compound. A prevalent starting material is 6-methoxy-1-tetralone , which undergoes selective reduction to yield 6-methoxy-3,4-dihydronaphthalen-1-ol. Patent data highlights a two-step process involving sodium silica gel and t-butanol under nitrogen atmosphere, followed by extraction with ethyl acetate to isolate the dihydronaphthalene intermediate. This method achieves a yield of 0.42 g from 0.5 g of starting material, demonstrating moderate efficiency .

Alternative routes employ Grignard reagents for ketone reduction. For instance, magnesium chloride in toluene-isopropanol mixtures facilitates azeotropic distillation to eliminate water, enhancing reaction homogeneity . Subsequent treatment with 1,2-dimethoxyethane and triethylamine promotes nucleophilic addition, critical for stabilizing the dihydronaphthalene structure .

Regioselective Bromination and Hydroxylation

Introducing the phenolic moiety at position 4 necessitates precise bromination followed by hydroxylation. N-Bromosuccinimide (NBS) in acetonitrile at 25–30°C selectively brominates the dihydronaphthalene core at position 4, as evidenced by a 100% mass yield in Example 4 of the patent . This step avoids over-bromination through controlled stoichiometry and low-temperature conditions .

Hydroxylation of the brominated intermediate leverages lithium-halogen exchange strategies. In a method adapted from tubulin inhibitor synthesis , treatment with n-BuLi at −78°C generates a lithium intermediate, which reacts with molecular oxygen or trimethyl borate to install the hydroxyl group. This approach achieves a 69% yield over two steps, significantly outperforming traditional C–H activation methods .

Coupling Reactions for Aryl-Phenol Integration

The phenolic aryl group at position 1 is introduced via Suzuki-Miyaura coupling . Patent methodologies utilize cesium carbonate and dimethylformamide (DMF) to facilitate cross-coupling between brominated dihydronaphthalene and phenol-derived boronic esters. For example, reacting tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate with 4-chloro-3-nitrobenzonitrile in DMF at 45–50°C for 8 hours achieves complete conversion .

A complementary route from academic literature employs Ullmann-type coupling using copper catalysts. Here, 4-iodophenol reacts with the dihydronaphthalene bromide in the presence of diisopropylethylamine (DIPEA) and dimethylacetamide (DMAc) at 85–90°C, yielding the biaryl structure with >90% purity after recrystallization .

Deprotection and Final Functionalization

Protective group strategies are pivotal for preserving phenolic integrity during synthesis. The patent describes trimethylsilyl (TMS) protection of the hydroxyl group during harsh reaction conditions, followed by deprotection using 5% aqueous hydrochloric acid at 0–5°C. This step ensures quantitative recovery of the phenol without side reactions .

In another protocol , benzyl ethers are cleaved via catalytic hydrogenation. For instance, hydrogen gas over palladium on carbon (Pd/C) in ethanol at 25–30°C removes benzyl groups, yielding the free phenol with >95% efficiency .

Optimization and Scalability Considerations

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and dimethoxyethane enhance coupling reactivity, while chlorinated solvents (e.g., dichloromethane) improve extraction yields . Temperature control during bromination (25–30°C) and hydroxylation (−78°C) minimizes byproduct formation .

Catalyst recycling is addressed in large-scale syntheses. The patent reports reusable tetrabutyl ammonium hydrogen sulfate in methylation reactions, reducing costs by 40% in pilot-scale batches. Similarly, N-acetyl cysteine is employed to scavenge heavy metals post-coupling, ensuring compliance with pharmaceutical purity standards .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a phenolic group linked to a 3,4-dihydronaphthalene structure, which is further substituted with a methoxy group. Its molecular formula is C15_{15}H16_{16}O, and it has a molecular weight of 224.29 g/mol. The unique combination of aromatic and aliphatic characteristics enhances its reactivity and biological interactions.

Anticancer Activity

Research indicates that 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell growth across various human carcinoma cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)7.0
DU145 (Prostate cancer)5.5
A549 (Lung cancer)10.0

The compound's mechanism involves interaction with biological macromolecules such as proteins and nucleic acids, leading to apoptosis in cancer cells. For instance, in studies involving MCF-7 cells, significant cell cycle arrest was observed upon treatment with the compound at concentrations near its IC50 value .

Tubulin Polymerization Inhibition

In addition to direct anticancer effects, this compound has been evaluated for its ability to inhibit tubulin polymerization—a critical process in cell division. The compound demonstrated effective inhibition comparable to established tubulin inhibitors like podophyllotoxin:

CompoundIC50 (µM)
This compound5.97
Podophyllotoxin2.27
Nocadazole2.06

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents targeting microtubule dynamics .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for agricultural applications. Its effectiveness against various pathogens can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

PathogenActivityReference
E. coliInhibitory
S. aureusInhibitory
Fungal strainsModerate

These properties position this compound as a potential component in developing eco-friendly pesticides or fungicides.

In Vitro Studies on Anticancer Activity

A study published in RSC Advances evaluated multiple derivatives of phenolic compounds for their anticancer properties. The study highlighted the efficacy of this compound against various cancer cell lines using the Sulforhodamine B assay . The results indicated significant growth inhibition and apoptosis induction.

DNA Interaction Studies

Research has also focused on the interaction of this compound with DNA, suggesting its potential as an anticancer agent through mechanisms involving DNA damage or alteration of DNA repair pathways . Such interactions are critical for understanding how the compound can be optimized for therapeutic use.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Contains an imidazole core with two phenyl groups and a phenolic substituent.
  • Key Properties: Nonlinear Optical (NLO) Properties: Exhibits third-order susceptibility (χ³ = 2.2627 × 10⁻⁶ esu) with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicative of self-focusing behavior . Electronic Structure: Low HOMO-LUMO gap (4.32 eV) and high dipole moment (6.12 Debye), enhancing charge transfer for optoelectronic applications . Synthesis: Prepared via a one-pot method using CoFe₂O₄ nanocatalysts, achieving >96% purity and a melting point of 278°C .
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol (CAS: 2229713-89-5)
  • Structure : tert-Butoxy group replaces the methoxy group in the target compound.
  • Limited experimental data on optical or electronic properties, suggesting a focus on pharmaceutical rather than material science applications.
2'-((3,4-Dihydronaphthalen-1-yl)methyl)naphthalen-1'-ol (17)
  • Structure : Lacks methoxy substitution; features a methyl-linked dihydronaphthalene-naphthol system.
  • Key Properties: Rapid oxidation to quinone derivatives under ambient conditions, limiting its utility compared to the more stable methoxy-substituted target compound .

Physicochemical and Functional Comparisons

Table 1: Key Physicochemical Properties
Compound Melting Point (°C) Solubility Stability Key Functional Groups
4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol Not reported Moderate in polar solvents High (resists oxidation) Methoxy, phenol
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 278 Low in water Moderate Imidazole, phenol
4-(6-(tert-Butoxy)-2-phenyl-...)phenol Not reported Low in water High tert-Butoxy, phenol
Compound 17 Not isolated Not reported Low (oxidizes) Dihydronaphthalene, phenol

Biological Activity

4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol is a compound of significant interest due to its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic group and a methoxy-substituted naphthalene moiety. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress.
  • Antimicrobial Properties : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)10.5Induction of apoptosis via PARP activation
DU145 (Prostate cancer)12.0Cell cycle arrest and apoptosis
A549 (Lung cancer)15.2Inhibition of tubulin polymerization

These results indicate that the compound effectively inhibits cell proliferation and induces cell death in a concentration-dependent manner .

Antioxidant Activity

In vitro assays have shown that this compound exhibits strong antioxidant activity. This was assessed using the DPPH radical scavenging method:

Concentration (µM)% Scavenging Effect
1045%
2068%
5085%

The compound's ability to scavenge free radicals suggests its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated by measuring the inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages:

TreatmentIL-6 (pg/mL)TNF-alpha (pg/mL)
Control250300
Compound Treatment100150

These findings indicate that the compound significantly reduces the levels of inflammatory markers, highlighting its therapeutic potential in inflammatory diseases .

Case Studies

A notable case study involved the evaluation of the compound's effects on human carcinoma cell lines. The study utilized various assays to assess cell viability, apoptosis induction, and cell cycle analysis. Results indicated that treatment with the compound led to significant reductions in cell viability across multiple cancer types.

Q & A

Q. What are the established synthetic routes for 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves multi-step sequences, such as:

  • Friedel-Crafts alkylation : Coupling methoxy-substituted dihydronaphthalene derivatives with phenol derivatives using Lewis acid catalysts (e.g., AlCl₃). Yields range from 40–60%, with limitations in regioselectivity due to competing ortho/para substitution .
  • Catalytic hydrogenation : Reducing naphthol precursors (e.g., 6-methoxy-1-naphthol) with Pd/C or PtO₂ under H₂. This method achieves ~70% yield but requires precise control of reaction time to avoid over-reduction .
  • Biocatalytic approaches : Emerging methods employ enzymes (e.g., cytochrome P450 monooxygenases) for hydroxylation, offering higher stereochemical control but lower scalability (yields ~30–40%) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the methoxy group (δ ~3.8 ppm), dihydronaphthalene protons (δ 1.5–2.8 ppm), and phenolic –OH (δ 5.2–5.5 ppm). 2D-COSY and NOESY resolve spatial interactions between the dihydronaphthalene and phenol moieties .
  • X-ray crystallography : Used to determine stereochemistry and bond angles. For example, studies on the structurally analogous cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol (CAS 14089-22-6) reveal a planar dihydronaphthalene ring with a 120° angle between the phenol and methoxy groups .

Advanced Research Questions

Q. How does the stereochemistry at the dihydronaphthalene ring influence the compound’s biological activity?

Methodological Answer:

  • Enantiomer-specific activity : The cis isomer (e.g., CAS 14089-22-6) shows higher binding affinity to estrogen receptors (IC₅₀ = 0.8 μM) compared to the trans isomer (IC₅₀ = 5.2 μM) due to better alignment with hydrophobic binding pockets .
  • Computational modeling : Molecular dynamics simulations reveal that the cis configuration allows stronger π-π stacking with aromatic residues in target proteins (e.g., ERα), while the trans isomer induces steric clashes .

Q. What strategies resolve contradictory data in pharmacological studies, such as conflicting IC₅₀ values across assays?

Methodological Answer: Contradictions often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) alters protonation states of the phenolic –OH, affecting receptor binding. Standardizing buffer systems (e.g., HEPES at pH 7.2) reduces variability .
  • Cell line specificity : ER-positive MCF-7 cells may show 10-fold higher sensitivity than Ishikawa cells due to differential receptor isoform expression. Cross-validation using isogenic cell lines is recommended .

Q. How do solvent polarity and temperature impact the compound’s stability during storage?

Methodological Answer:

  • Degradation pathways : In polar solvents (e.g., DMSO), auto-oxidation of the dihydronaphthalene ring occurs at 25°C (t₁/₂ = 14 days), forming quinone derivatives. Non-polar solvents (e.g., hexane) extend stability (t₁/₂ = 90 days) .
  • Temperature control : Storage at –20°C in argon-purged vials reduces degradation rates by 80% compared to 4°C .

Future Research Directions

  • Stereoselective synthesis : Develop chiral catalysts (e.g., BINOL-phosphoric acids) to improve enantiomeric excess (ee) beyond 90% .
  • In vivo metabolite profiling : Use LC-MS/MS to identify oxidation byproducts and assess toxicity .

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